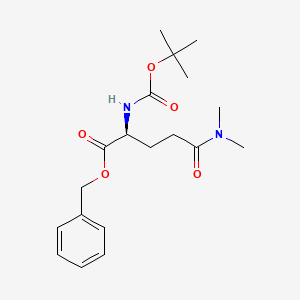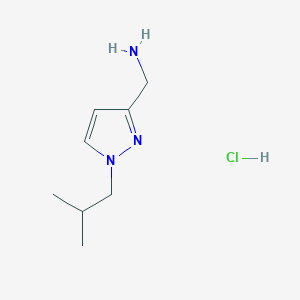![molecular formula C25H26N4O6 B2835127 N-(3,4-dimethoxybenzyl)-2-[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide CAS No. 941982-09-8](/img/no-structure.png)
N-(3,4-dimethoxybenzyl)-2-[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-dimethoxybenzyl)-2-[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide is a useful research compound. Its molecular formula is C25H26N4O6 and its molecular weight is 478.505. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Characterization
Research on compounds related to pyrazole-acetamide derivatives focuses on their synthesis, characterization, and the formation of coordination complexes with metals such as Co(II) and Cu(II). These complexes have been analyzed using various spectroscopic methods and single crystal X-ray crystallography to establish their structure and coordination geometry, which is essential for understanding their reactivity and potential applications (Chkirate et al., 2019).
Antioxidant Activity
The antioxidant properties of pyrazole-acetamide derivatives and their coordination complexes have been evaluated through in vitro assays such as DPPH, ABTS, and FRAP. These studies indicate that both the ligands and their metal complexes exhibit significant antioxidant activity, suggesting their potential use in addressing oxidative stress-related conditions (Chkirate et al., 2019).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(3,4-dimethoxybenzyl)-2-[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide involves the condensation of 3,4-dimethoxybenzaldehyde with 2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-acetic acid followed by reduction and acetylation.", "Starting Materials": [ "3,4-dimethoxybenzaldehyde", "2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-acetic acid", "Sodium borohydride", "Acetic anhydride", "Pyridine", "Methanol", "Ethyl acetate", "Sodium hydroxide", "Hydrochloric acid", "Water" ], "Reaction": [ "Step 1: Condensation of 3,4-dimethoxybenzaldehyde with 2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-acetic acid in methanol using sodium hydroxide as a catalyst to form N-(3,4-dimethoxybenzyl)-2-[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide.", "Step 2: Reduction of the intermediate product using sodium borohydride in methanol to form N-(3,4-dimethoxybenzyl)-2-[2-(3,4-dimethoxyphenyl)-4-hydroxypyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide.", "Step 3: Acetylation of the intermediate product using acetic anhydride and pyridine in ethyl acetate to form N-(3,4-dimethoxybenzyl)-2-[2-(3,4-dimethoxyphenyl)-4-acetoxy-pyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide.", "Step 4: Purification of the final product using column chromatography and recrystallization from ethyl acetate/hexane mixture.", "Step 5: Characterization of the final product using various spectroscopic techniques such as NMR, IR, and mass spectrometry." ] } | |
CAS番号 |
941982-09-8 |
分子式 |
C25H26N4O6 |
分子量 |
478.505 |
IUPAC名 |
N-[(3,4-dimethoxyphenyl)methyl]-2-[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetamide |
InChI |
InChI=1S/C25H26N4O6/c1-32-20-7-5-16(11-22(20)34-3)14-26-24(30)15-28-9-10-29-19(25(28)31)13-18(27-29)17-6-8-21(33-2)23(12-17)35-4/h5-13H,14-15H2,1-4H3,(H,26,30) |
InChIキー |
RGMYEECWHPJGEY-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)CNC(=O)CN2C=CN3C(=CC(=N3)C4=CC(=C(C=C4)OC)OC)C2=O)OC |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




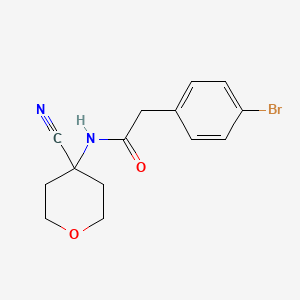

![3,6-Dichloro-2-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]imidazo[1,2-a]pyridine](/img/structure/B2835052.png)
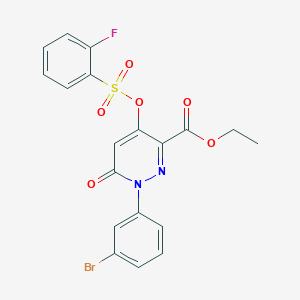
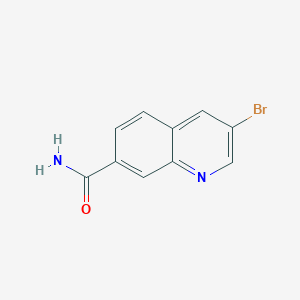
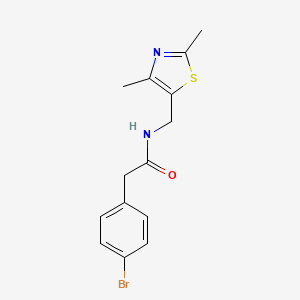
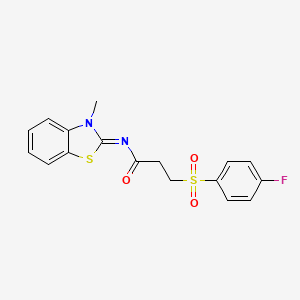
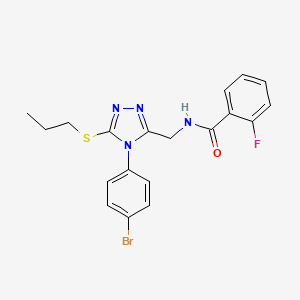
![N-cyclohexyl-2-(7-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2835064.png)
![2-Cyclopropyl-5-[[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]methyl]-1,3,4-oxadiazole](/img/structure/B2835065.png)
